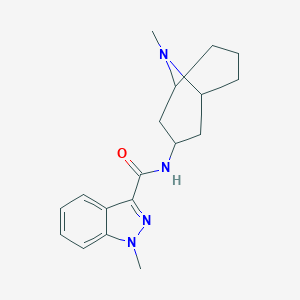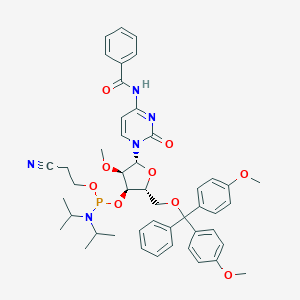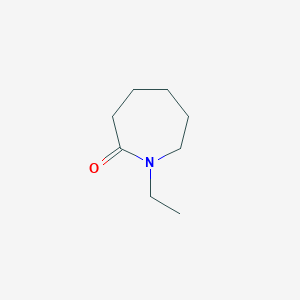
2,3-Diethyl-5-methyl-5,6-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-5-methyl-5,6-dihydropyrazine (DEMP) is a heterocyclic organic compound that belongs to the pyrazine family. It is a colorless liquid with a distinctive odor and is synthesized by the reaction of 2,3-pentanedione with ethylamine. DEMP has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is not well understood. However, it is believed that 2,3-Diethyl-5-methyl-5,6-dihydropyrazine exerts its effects by modulating various signaling pathways in the body. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have neuroprotective properties and can protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has several advantages and limitations for lab experiments. One of the advantages of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its ease of synthesis. 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be synthesized using simple and cost-effective methods, making it a popular compound for research. However, one of the limitations of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. One potential direction is the development of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine and its effects on various signaling pathways in the body. Finally, research is needed to develop new methods for the synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine involves the reaction of 2,3-pentanedione with ethylamine in the presence of a catalyst. The reaction yields 2,3-Diethyl-5-methyl-5,6-dihydropyrazine as the main product along with some minor by-products. The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be achieved through various methods, including microwave-assisted synthesis, solvent-free synthesis, and catalytic synthesis.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent. In the food industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is used as a flavoring agent due to its distinctive odor. It is also used as a food additive to enhance the flavor of various food products. In the pharmaceutical industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
101708-69-4 |
|---|---|
Produktname |
2,3-Diethyl-5-methyl-5,6-dihydropyrazine |
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
5,6-diethyl-2-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
LTRVKBLOHFHYCL-UHFFFAOYSA-N |
SMILES |
CCC1=NCC(N=C1CC)C |
Kanonische SMILES |
CCC1=NCC(N=C1CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)











